molecular formula C9H12N2S B12675514 2-(5-Methyl-2-thiazolidinyl)pyridine CAS No. 116113-06-5

2-(5-Methyl-2-thiazolidinyl)pyridine

Cat. No.: B12675514
CAS No.: 116113-06-5
M. Wt: 180.27 g/mol
InChI Key: VRBVLZREFYCMMG-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thiazolidinyl)pyridine is a heterocyclic compound that features a thiazolidine ring fused to a pyridine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-thiazolidinyl)pyridine typically involves the reaction of 2-bromo-5-methylthiazole with pyridine derivatives under specific conditions. One common method includes the use of copper iodide as a catalyst in dry pyridine, heated under microwave irradiation at 115°C for 30 minutes . This method ensures high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and green chemistry approaches to enhance selectivity, purity, and yield. These methods include the use of nano-catalysis and click reactions, which are advantageous due to their cleaner reaction profiles and catalyst recovery .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-2-thiazolidinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

2-(5-Methyl-2-thiazolidinyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-thiazolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various pharmacological effects such as inhibition of microbial growth and modulation of inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 2-(5-Methyl-2-thiazolidinyl)pyridine is unique due to its fused ring structure, which combines the properties of both thiazolidine and pyridine. This fusion enhances its reactivity and broadens its range of applications in various fields.

Properties

CAS No.

116113-06-5

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

5-methyl-2-pyridin-2-yl-1,3-thiazolidine

InChI

InChI=1S/C9H12N2S/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h2-5,7,9,11H,6H2,1H3

InChI Key

VRBVLZREFYCMMG-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(S1)C2=CC=CC=N2

Origin of Product

United States

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